4-Piperidinepropanol
Overview
Description
4-Piperidinepropanol, also known as 3-(4-piperidinyl)-1-propanol, is an organic compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its presence in various pharmaceutical and chemical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
4-Piperidinepropanol, also known as 3-(piperidin-4-yl)propan-1-ol, is a compound that has been studied for its potential therapeutic properties. It’s worth noting that piperidine derivatives have been found to exhibit various pharmacological activities, including anticancer potential .
Mode of Action
Piperidine derivatives have been shown to interact with multiple signaling molecules and pathways . These interactions can lead to changes in cellular processes, potentially contributing to the compound’s therapeutic effects.
Result of Action
Piperidine derivatives have been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, temperature, pH, gas phase composition, and substrate concentration can affect the production and activity of certain compounds . .
Biochemical Analysis
Biochemical Properties
4-Piperidinepropanol has been found to interact with various biomolecules. For instance, it has been used in the synthesis of novel piperidin-4-ol derivatives that have been evaluated for potential treatment of HIV . These compounds have shown antagonistic activities against the CCR5 receptor, a coreceptor involved in HIV-1 entry .
Cellular Effects
The cellular effects of this compound are not fully understood yet. Its derivatives have shown potential in influencing cell function. For example, the novel piperidin-4-ol derivatives mentioned earlier have shown potential in inhibiting the CCR5 receptor, thereby potentially preventing HIV-1 entry into cells .
Molecular Mechanism
Its derivatives have shown to interact with the CCR5 receptor, suggesting that this compound may also interact with this receptor or similar biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Piperidinepropanol can be synthesized through several methods. One common approach involves the reduction of 4-piperidone with sodium borohydride in the presence of ethanol. Another method includes the hydrogenation of 4-piperidone using a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced via catalytic hydrogenation of 4-piperidone. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor with a palladium or platinum catalyst, under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinepropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-piperidone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-piperidinemethanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Piperidone.
Reduction: 4-Piperidinemethanol.
Substitution: Various substituted piperidine derivatives depending on the substituent used.
Scientific Research Applications
4-Piperidinepropanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives, which are important in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Piperidinepropanol: Similar in structure but differs in the position of the hydroxyl group.
4-Piperidinemethanol: A reduction product of 4-Piperidinepropanol with a similar piperidine ring structure.
4-Piperidone: An oxidized form of this compound.
Uniqueness: this compound is unique due to its specific hydroxyl group positioning, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
3-piperidin-4-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-1-2-8-3-5-9-6-4-8/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIMLJDSPUCGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064546 | |
Record name | 4-Piperidinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7037-49-2 | |
Record name | 4-Piperidinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7037-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007037492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidinepropanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Piperidinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-4-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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